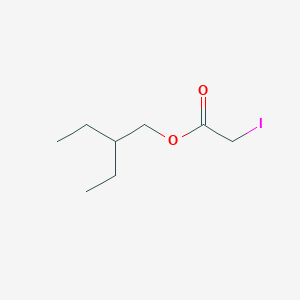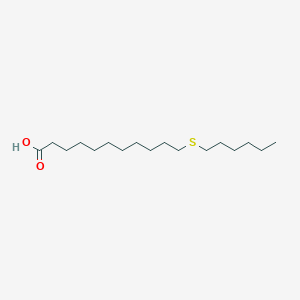
11-(Hexylsulfanyl)undecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(Hexylsulfanyl)undecanoic acid is an organic compound characterized by the presence of a hexylsulfanyl group attached to an undecanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Hexylsulfanyl)undecanoic acid typically involves the introduction of a hexylsulfanyl group to an undecanoic acid precursor. One common method includes the reaction of 11-bromo undecanoic acid with hexanethiol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as toluene, with a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as distillation, crystallization, and chromatography are often employed in the purification process.
化学反応の分析
Types of Reactions
11-(Hexylsulfanyl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hexylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the hexylsulfanyl group.
科学的研究の応用
11-(Hexylsulfanyl)undecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in cell signaling and metabolism.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of 11-(Hexylsulfanyl)undecanoic acid involves its interaction with various molecular targets. The hexylsulfanyl group can interact with proteins and enzymes, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall activity. These interactions can influence cellular processes such as membrane permeability, enzyme activity, and signal transduction pathways.
類似化合物との比較
Similar Compounds
Undecanoic acid: A similar fatty acid without the hexylsulfanyl group.
11-Aminoundecanoic acid: Contains an amino group instead of a hexylsulfanyl group.
11-Bromo undecanoic acid: A precursor in the synthesis of 11-(Hexylsulfanyl)undecanoic acid.
Uniqueness
This compound is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, the hexylsulfanyl group can participate in specific chemical reactions that are not possible with other similar compounds.
特性
CAS番号 |
5455-21-0 |
|---|---|
分子式 |
C17H34O2S |
分子量 |
302.5 g/mol |
IUPAC名 |
11-hexylsulfanylundecanoic acid |
InChI |
InChI=1S/C17H34O2S/c1-2-3-4-12-15-20-16-13-10-8-6-5-7-9-11-14-17(18)19/h2-16H2,1H3,(H,18,19) |
InChIキー |
JTIMBAFQIQXLAR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCSCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


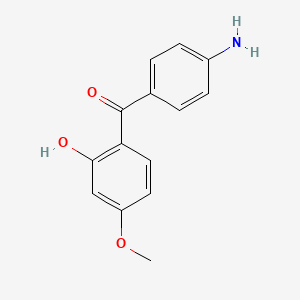
![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)
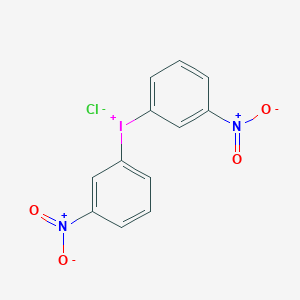
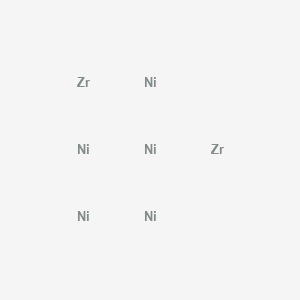

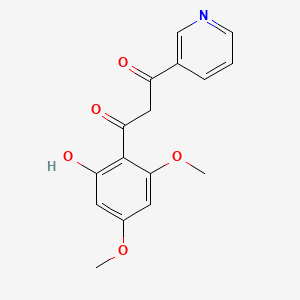

![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
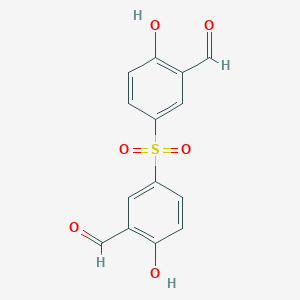
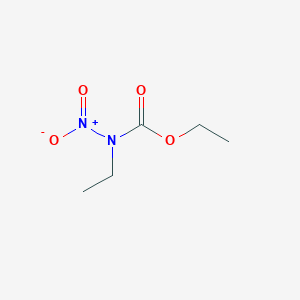

![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)

